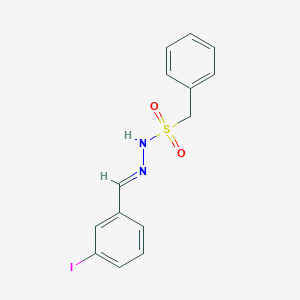![molecular formula C21H22N6O B5577494 7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical strategies aiming at introducing diverse functional groups that impact the molecule's reactivity and interaction with biological targets. For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with fitting heterocyclic amines or its diazonium salt leads to the formation of pyrazolo[1,5-a]pyrimidines alongside other heterocyclic frameworks containing the 1,2,3-triazole moiety (Abdelriheem et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives reveals a complex arrangement of atoms and bonds that facilitate their diverse chemical behavior. The hydrogen-bonded chain of rings in specific derivatives highlights the significance of N—H⋯N hydrogen bonds in forming chains containing various types of rings, contributing to the compound's stability and reactivity (Portilla et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their structural features, allowing for a variety of chemical transformations. For example, the presence of the 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core significantly affects the affinity and selectivity profiles for targeting human adenosine A1 and A2A receptor subtypes, showcasing the derivatives' versatile chemical properties (Squarcialupi et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and crystal structure, are crucial for their application in medicinal chemistry. The synthesis and structural elucidation of derivatives, like 7-methylpyrazolo[4,3-d]-v-triazin-4-one, contribute to understanding their physical properties and potential as novel compounds in drug discovery and development (Long et al., 1970).
Chemical Properties Analysis
The chemical properties analysis of pyrazolo[1,5-a]pyrimidine derivatives encompasses their reactivity, stability, and interaction with biological targets. The regioselective synthesis of 1- and 4-substituted derivatives highlights the influence of chemical modifications on the compounds' biological activities and interactions, providing insights into their potential therapeutic applications (Drev et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- Synthesis and Biological Evaluation : A study focused on the synthesis of a new series of compounds, revealing significant antimicrobial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications of related compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticancer Activity
- Novel Pyrazolopyrimidines Derivatives : Research into novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated promising anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiparkinsonian and Analgesic Activities
- Thiopyrimidine and Pyrazoline Derivatives : A study exploring derivatives from 2-chloro-6-ethoxy-4-acetylpyridine highlighted their analgesic and antiparkinsonian activities, comparable to established drugs, suggesting the potential for developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).
Synthetic Fibres Application
- Arylazopyrazolo[1,5-a]pyrimidines : Research demonstrated the application of arylazo dyes based on pyrazolo[1,5-a]pyrimidines for polyester and polyamide fibers, indicating the compound's relevance in textile dyeing technologies (Rangnekar & Puro, 2007).
Adenosine Receptor Antagonists
- Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : This study introduces derivatives functioning as human A₃ adenosine receptor antagonists, showcasing the importance of structural modification for enhancing water solubility and bioavailability, relevant for therapeutic applications (Baraldi et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine” is not available, oxadiazoles have been studied for their anticancer activity. They have been found to exhibit this activity through various mechanisms, including the inhibition of key molecular targets for cancer therapy .
Eigenschaften
IUPAC Name |
3-methyl-5-[[1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-23-20(28-25-15)13-16-8-11-26(12-9-16)21-14-18(17-5-3-2-4-6-17)24-19-7-10-22-27(19)21/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIZHXZOAUMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)
![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)


![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)
![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)